2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride - 1220017-74-2

2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Catalog Number: EVT-1816028
CAS Number: 1220017-74-2
Molecular Formula: C13H20Cl2N2
Molecular Weight: 275.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[3-[2-[(2S)-2-Cyano-1-pyrrolidinyl]-2-oxoethylamino]-3-methyl-1-oxobutyl]- 1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound is a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV (DPP-IV). [] It exhibits in vitro and in vivo activities comparable to NVP-LAF237, a drug in clinical development for type 2 diabetes. []

Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride. The key difference is the complex substituent at the 2-position of the tetrahydroisoquinoline, which is designed to interact with the active site of DPP-IV. []

Quinuclidin-3-yl 1-aryl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate Derivatives

Compound Description: This series of compounds was designed as conformationally restricted analogues of quinuclidin-3-yl benzhydrylcarbamate, a known muscarinic receptor antagonist. [] These derivatives displayed high affinity for the M3 muscarinic receptor subtype, with selectivity over the M2 subtype. [] One notable compound in this series, (+)-(1S,3'R)-quinuclidin-3'-yl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate monohydrochloride, exhibited potent inhibition of bladder contraction comparable to oxybutynin, a drug used to treat overactive bladder, while showing significantly reduced activity on salivary secretion, suggesting potential for reduced side effects. []

Relevance: This class of compounds shares the 1,2,3,4-tetrahydroisoquinoline core with 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride. The key difference lies in the presence of the quinuclidine ring and various aryl substituents, introduced to modulate the compounds' interactions with muscarinic receptors. []

(3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic) and Analogues

Compound Description: PDTic is a potent and selective κ opioid receptor antagonist. [] Analogues of PDTic have been synthesized and evaluated, resulting in the identification of compounds with even higher potency and selectivity for the κ opioid receptor over the μ and δ opioid receptors. [] These compounds show promise as potential pharmacotherapies for depression, anxiety, and substance abuse. []

Relevance: These compounds, while possessing a tetrahydroisoquinoline core similar to 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride, are structurally distinct due to the presence of a carboxamide group at the 3-position and a variety of substituents, particularly at the 7-position and on the nitrogen atom of the carboxamide group. [, ] These modifications are crucial for their interaction with κ opioid receptors. [, ]

(E)-3-(4-iodophenyl)-N-(4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)acrylamide

Compound Description: This compound is a selective dopamine D3 receptor antagonist with high affinity for the D3 receptor. [] It has potential as a novel radioligand for in vitro and in vivo dopamine D3 receptor investigations. []

Relevance: This compound shares the 1,2,3,4-tetrahydroisoquinoline core with 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride, but differs significantly in the presence of the acrylamide moiety and the iodophenyl substituent. [] These features are crucial for its interaction with dopamine D3 receptors. []

(E)-2-Benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound exhibits moderate to good antibacterial activity against various bacterial pathogens, including Bacillus cerus, Escherichia coli, and Staphylococcus aureus. []

Relevance: This compound shares the 1,2,3,4-tetrahydroisoquinoline core with 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride, but is differentiated by the presence of a furan ring, methoxy groups, and a phenylindene moiety. [] These structural elements likely contribute to its antibacterial properties. []

(S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butylamine salt (13jE)

Compound Description: Compound 13jE acts as both a potent and selective peroxisome proliferator-activated receptor γ (PPARγ) agonist and a human protein-tyrosine phosphatase 1B (PTP-1B) inhibitor. [] It exhibits potent in vivo antidiabetic effects in animal models, significantly reducing plasma glucose and triglyceride levels. []

Relevance: This compound shares the 1,2,3,4-tetrahydroisoquinoline core with 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride but features a carboxylic acid group at the 3-position and a complex substituent at the 7-position, which are essential for its interaction with PPARγ and PTP-1B. []

(E)-7-[2-(cyclopent-3-eny)-5-methyloxazol-4-ylmethoxy]-2-[3-(2-furyl)acryloyl]-6-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline (20g)

Compound Description: Compound 20g is a selective PPARγ partial agonist with very weak protein tyrosine phosphatase 1B (PTP1B) inhibitory activity. [] In animal models of insulin resistance, it significantly reduces plasma glucose levels, demonstrating its anti-diabetic potential. []

2,7-Substituted-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline Derivatives

Compound Description: This series of compounds includes derivatives with significant PPARγ partial agonist activity, showing potential as anti-diabetic agents with potentially fewer side effects compared to full PPARγ agonists. []

Relevance: These derivatives share the 1,2,3,4-tetrahydroisoquinoline core structure with 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride. The presence of a tetrazole ring at the 6-position and various substituents at the 2- and 7-positions are crucial for their interaction with PPARγ and their distinct pharmacological profiles. []

1-(Aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinolines and (Aminomethyl)-N-(arylacetyl)-4,5,6,7-tetrahydrothienopyridines

Compound Description: These compounds are a novel class of very potent κ opioid analgesics. [] They exhibit greater potency and longer duration of action compared to their parent compound, a piperidine derivative. []

Relevance: While these compounds share the 1,2,3,4-tetrahydroisoquinoline core with 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride, they incorporate an aminomethyl group at the 1-position and an arylacetyl group at the 2-position, essential for their analgesic activity. []

2-[2-(4-tert-Butylphenyl)ethyl]-N-[4-(3-cyclopentylpropyl)-2-fluorophenyl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide (Compound 11)

Compound Description: Compound 11 is a potent and orally active monoacylglycerol acyltransferase 2 (MGAT2) inhibitor. [] It effectively suppresses triglyceride synthesis in vivo, making it a potential therapeutic agent for dyslipidemia and related metabolic disorders. []

Relevance: This compound, while sharing the 1,2,3,4-tetrahydroisoquinoline scaffold with 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride, possesses a sulfonamide group at the 6-position and bulky hydrophobic substituents at the 2-position. [] These structural modifications are responsible for its specific interaction with MGAT2. []

(S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (KY-021)

Compound Description: KY-021 is a novel PPARγ agonist that exhibits potent anti-diabetic effects in animal models, reducing plasma glucose and triglyceride levels. []

(S)-7-(2-{2-[(E)-2-cyclopentylvinyl]-5-methyloxazol-4-yl}ethoxy)-2-[(2E,4E)-hexadienoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (14c)

Compound Description: Compound 14c is a dual PPARα/γ agonist and a PTP-1B inhibitor, demonstrating promising anti-diabetic effects with potentially improved safety profiles compared to selective PPARγ agonists. []

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

Compound Description: YM758 is a novel “funny” If current channel (If channel) inhibitor, under development for the treatment of stable angina and atrial fibrillation. []

Relevance: YM758, while possessing a tetrahydroisoquinoline core similar to 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride, features a distinct substitution pattern with a piperidine ring linked to the 2-position of the tetrahydroisoquinoline through a carbonyl group. [] This structural variation is critical for its interaction with If channels. []

5-Methyl-2-[(un)substituted phenyl]-4-{4,5-dihydro- 3-[(un)substituted phenyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-yl)pyrazol-1-yl}-oxazole Derivatives

Compound Description: These novel compounds demonstrated antiproliferative activities against PC-3 (human prostate cancer) and A431 (human epidermoid carcinoma) cell lines in vitro. []

Relevance: This group of compounds shares the 1,2,3,4-tetrahydroisoquinoline core with 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride. The distinguishing features are the oxazole and pyrazole rings, along with various phenyl substituents, which contribute to their anticancer properties. []

(±)-1-(3'–Hydroxy–4'–methoxybenzyl)–2–methyl–6–methoxy–7–hydroxy–1,2,3,4–tetrahydroisoquinoline [(±)–Reticuline]

Compound Description: (±)–Reticuline is a benzyltetrahydroisoquinoline alkaloid isolated from crude opium. [] It is of particular interest due to its potential interference in morphine quantification and its role in the biosynthesis of opium alkaloids. []

1-Oxo-1,2,3,4-tetrahydroisoquinoline and 1-Oxo-1,2-dihydroisoquinoline Derivatives

Compound Description: These compounds were designed and synthesized for their potential as West Nile Virus (WNV) protease inhibitors. [] One 1-oxo-1,2-dihydroisoquinoline derivative showed promising inhibitory activity against the WNV protease without affecting mammalian serine proteases. []

(S)-1-(α-Naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (CKD712)

Compound Description: CKD712 demonstrates cardioprotective effects by reducing myocardial apoptosis in rats following ischemia and reperfusion injury. [] Its mechanism of action involves activation of the phosphatidylinositol 3-kinase/Akt signaling pathway and anti-inflammatory effects. []

Relevance: This compound shares the 1,2,3,4-tetrahydroisoquinoline core structure with 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride, but is distinct due to the presence of a naphthylmethyl group at the 1-position and two hydroxyl groups. [] These structural features likely contribute to its cardioprotective properties. []

3-Hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines

Compound Description: This class of compounds includes potent and selective inhibitors of PNMT with potential for blood-brain barrier penetration. [] The presence of a hydroxymethyl group at the 3-position and various N-substituted aminosulfonyl groups at the 7-position contributes to their potency and selectivity. []

1,2,3,4-Tetrahydroisoquinoline-3-carboxamides

Compound Description: This class of compounds can be synthesized on solid support using a Pictet-Spengler reaction with carboxyl-supported, o-alkylated tyrosine esters. [] This method allows for the efficient preparation of diverse libraries of these compounds. []

1,2,3,4-Tetrahydroisoquinoline Derivatives with Bulky Substituents

Compound Description: Certain 1,2,3,4-tetrahydroisoquinoline derivatives with bulky substituents, such as 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone (TQ9), exhibit tumor-specific cytotoxicity, particularly against human oral squamous cell carcinoma cell lines. []

Relevance: These compounds are structurally related to 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride through their common 1,2,3,4-tetrahydroisoquinoline scaffold. The presence of bulky substituents appears to be important for their cytotoxic activity, possibly by influencing their interactions with cellular targets. []

(1S)-1-(Aminomethyl)-2-(arylacetyl)-1,2,3,4- tetrahydroisoquinolines and (aminomethyl)-N-(arylacetyl)-4,5,6,7-tetrahydrothienopyridines

Compound Description: These compounds represent a novel class of potent κ opioid analgesics. They are characterized by a specific absolute configuration (S) at the chiral center and a torsional angle of approximately 60 degrees within the pharmacophore. []

Relevance: These compounds share the 1,2,3,4-tetrahydroisoquinoline core with 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride, but differ significantly in the presence of an aminomethyl substituent at the 1-position and an arylacetyl group at the 2-position, features essential for their interaction with κ opioid receptors. []

4-Hydroxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline (PI-OH)

Compound Description: PI-OH is a potent potentiator of sympathomimetic amines, such as noradrenaline. [] It enhances the responses of adrenergically innervated tissues to noradrenaline. []

Relevance: PI-OH shares the 1,2,3,4-tetrahydroisoquinoline core with 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride, but differs in the presence of a hydroxyl group at the 4-position and a phenyl group at the 2-position. [] These structural modifications likely contribute to its interaction with adrenergic receptors and its ability to potentiate the effects of sympathomimetic amines. []

Properties

CAS Number

1220017-74-2

Product Name

2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride

IUPAC Name

2-pyrrolidin-3-yl-3,4-dihydro-1H-isoquinoline;dihydrochloride

Molecular Formula

C13H20Cl2N2

Molecular Weight

275.21 g/mol

InChI

InChI=1S/C13H18N2.2ClH/c1-2-4-12-10-15(8-6-11(12)3-1)13-5-7-14-9-13;;/h1-4,13-14H,5-10H2;2*1H

InChI Key

GYKMHUVZFFXNHN-UHFFFAOYSA-N

SMILES

C1CNCC1N2CCC3=CC=CC=C3C2.Cl.Cl

Canonical SMILES

C1CNCC1N2CCC3=CC=CC=C3C2.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.